molecular formula C8H10BrNO2 B2781184 4-(Bromomethyl)-2,6-dimethoxypyridine CAS No. 1352718-94-5

4-(Bromomethyl)-2,6-dimethoxypyridine

Cat. No.: B2781184
CAS No.: 1352718-94-5
M. Wt: 232.077
InChI Key: OZRGOIMYZFIDKT-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2,6-dimethoxypyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromomethyl group and two methoxy groups attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Scientific Research Applications

4-(Bromomethyl)-2,6-dimethoxypyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

Target of Action

4-(Bromomethyl)-2,6-dimethoxypyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the formation of carbon–carbon bonds . The SM coupling reaction, in which this compound plays a crucial role, is a key method for forming such bonds . The downstream effects include the synthesis of a wide range of organic compounds .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its chemical structure, the route of administration, and the individual characteristics of the organism it is administered to .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the particular compounds that are synthesized.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other chemicals, and the specific conditions under which the SM coupling reaction is carried out .

Safety and Hazards

Bromomethyl compounds can be hazardous. They may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always handle such compounds with appropriate safety precautions.

Future Directions

The future directions for “4-(Bromomethyl)-2,6-dimethoxypyridine” would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,6-dimethoxypyridine typically involves the bromination of 2,6-dimethoxypyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2,6-dimethoxypyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive and can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is 2,6-dimethoxypyridine.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)pyridine: Lacks the methoxy groups, making it less electron-rich and potentially less reactive in certain reactions.

    2,6-Dimethoxypyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    4-(Chloromethyl)-2,6-dimethoxypyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and the types of reactions it undergoes.

Uniqueness

4-(Bromomethyl)-2,6-dimethoxypyridine is unique due to the presence of both electron-donating methoxy groups and a highly reactive bromomethyl group. This combination makes it a versatile compound in organic synthesis, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

4-(bromomethyl)-2,6-dimethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRGOIMYZFIDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352718-94-5
Record name 4-(bromomethyl)-2,6-dimethoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1 g of (2,6-dimethoxypyridin-4-yl)methanol, prepared according to J. Heterocl. Chem., 1974, 11, 251, is dissolved in 20 ml of CH2Cl2, 0.84 ml of PBr3 is added and then the mixture is left stirring at for 10 hours. Pentane is added and the precipitate formed is filtered off, washed with pentane and then dried to produce 850 mg of the expected compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.84 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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